molecular formula C5H8N2S B1277325 (4-Methyl-1,3-thiazol-2-yl)methylamine CAS No. 51221-45-5

(4-Methyl-1,3-thiazol-2-yl)methylamine

Cat. No.: B1277325
CAS No.: 51221-45-5
M. Wt: 128.2 g/mol
InChI Key: OJEGLCVIHVSMMR-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-thiazol-2-yl)methylamine is an organic compound with the molecular formula C5H8N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

(4-Methyl-1,3-thiazol-2-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function. These interactions are crucial for its biological activity and therapeutic potential.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under specific conditions but may degrade over time when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It has been found to accumulate in the mitochondria and nucleus, where it influences cellular metabolism and gene expression . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-1,3-thiazol-2-yl)methylamine typically involves the reaction of 4-methylthiazole with formaldehyde and ammonia. The process can be summarized as follows:

    Starting Materials: 4-methylthiazole, formaldehyde, and ammonia.

    Reaction Conditions: The reaction is carried out under reflux conditions in an aqueous medium.

    Procedure: 4-methylthiazole is reacted with formaldehyde and ammonia in water, followed by heating under reflux.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-1,3-thiazol-2-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Methyl-1,3-thiazol-2-yl)methylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (4-Methyl-1,3-thiazol-2-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-3-8-5(2-6)7-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEGLCVIHVSMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405373
Record name (4-methyl-1,3-thiazol-2-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51221-45-5
Record name (4-methyl-1,3-thiazol-2-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-1,3-thiazol-2-yl)methanamine
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